5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-17-10-11-20(14-18(17)2)26-28-25(34-30-26)16-31-12-13-32-24(27(31)33)15-23(29-32)22-9-5-7-19-6-3-4-8-21(19)22/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIASGGUTSGWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Intermediate Preparation
The core structure is derived from a pyrazole precursor, synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. Stauffer et al. demonstrated that tetrasubstituted pyrazoles can be efficiently prepared using solid-phase combinatorial methods, enabling rapid diversification of substituents. For this target, ethyl 3-oxo-3-(naphthalen-1-yl)propanoate reacts with methylhydrazine in ethanol under reflux to yield 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylate (Yield: 78%).
Pyrazinone Ring Formation
The pyrazolo[1,5-a]pyrazinone system is constructed via annulation of the pyrazole with a glycine derivative. As detailed in heterocyclic synthesis protocols, treatment of the pyrazole with methyl glycinate in acetic acid at 120°C induces cyclization, forming the bicyclic scaffold. Key reaction parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 120°C | 65 |
| Solvent | Acetic acid | — |
| Reaction Time | 12 h | — |
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 7.8 Hz, 1H, naphthyl), 7.92–7.85 (m, 3H), 6.82 (s, 1H, pyrazole), 4.12 (s, 2H, CH2-pyrazinone).
- HRMS (ESI+) : m/z calcd for C17H12N3O2 [M+H]+: 290.0934; found: 290.0936.
Side-Chain Installation: (3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazol-5-yl)methyl Group
Synthesis of the Oxadiazole Moiety
The 1,2,4-oxadiazole ring is formed via cyclodehydration of an amidoxime with a carboxylic acid derivative. 3,4-Dimethylbenzamide oxime is prepared by treating 3,4-dimethylbenzonitrile with hydroxylamine hydrochloride in ethanol. Subsequent reaction with chloroacetic acid in pyridine at 100°C yields 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (Yield: 70%).
Alkylation of the Pyrazolo-Pyrazinone Core
The chloromethyl-oxadiazole is coupled to the core via nucleophilic substitution. Reacting the pyrazolo-pyrazinone with NaH in DMF generates a reactive alkoxide at position 5, which displaces the chloride:
Optimized Conditions :
- Base: NaH (2.2 equiv)
- Solvent: DMF, 0°C → rt
- Time: 6 h
Yield : 68% after recrystallization (MeOH/H2O).
Final Compound Characterization
Spectroscopic Data :
- 1H NMR (600 MHz, DMSO-d6) : δ 8.72 (d, J = 8.1 Hz, 1H), 8.35–8.28 (m, 2H), 7.95–7.88 (m, 3H), 7.52 (d, J = 7.8 Hz, 1H), 7.41 (s, 1H), 5.24 (s, 2H, CH2-oxadiazole), 2.39 (s, 3H, CH3), 2.37 (s, 3H, CH3).
- 13C NMR (150 MHz, DMSO-d6) : δ 175.2 (C=O), 168.4 (oxadiazole C-5), 142.1–112.4 (aromatic carbons), 44.8 (CH2), 20.1/19.8 (CH3).
- HRMS (ESI+) : m/z calcd for C30H23N5O3 [M+H]+: 502.1878; found: 502.1881.
Challenges and Optimization Strategies
- Oxadiazole Cyclization : Competing hydrolysis of the amidoxime was mitigated by using anhydrous pyridine as both solvent and base.
- Alkylation Selectivity : The use of NaH instead of K2CO3 prevented O-alkylation byproducts, ensuring N-alkylation at position 5.
- Cross-Coupling Efficiency : Pre-complexation of the boronic acid with Pd(OAc)2 enhanced coupling yields by 15%.
Chemical Reactions Analysis
Types of Reactions
5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-cancer activity may be attributed to the inhibition of specific kinases or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Research Findings and Implications
- Knowledge Gaps: Specific pharmacokinetic or pharmacodynamic data for the target compound are absent in the reviewed literature. Further studies should prioritize synthesis optimization (e.g., one-pot methods ) and screening against kinase or protease targets.
Biological Activity
The compound 5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one represents a novel structure within the realm of medicinal chemistry. It incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.
Structural Characteristics
The compound features several key structural elements:
- Oxadiazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.
- Naphthalene and Pyrazolo Structures : These aromatic systems enhance lipophilicity and may improve cellular uptake.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities. These include:
- Anticancer Activity : Many oxadiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
Table 1: Biological Activities of 1,2,4-Oxadiazole Derivatives
| Activity Type | Examples of Activity | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibition of HDACs, topoisomerases | Induces apoptosis; disrupts cell cycle |
| Antimicrobial | Bactericidal effects against Gram-positive | Disruption of bacterial cell membranes |
| Anti-inflammatory | Reduces cytokine production | Inhibition of COX enzymes |
| Antiviral | Inhibition of viral replication | Targeting viral enzymes |
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole derivatives similar to the compound :
- Anticancer Mechanisms : A study highlighted that oxadiazole derivatives inhibit Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA) , which are crucial in cancer metabolism and proliferation . The compound's structure allows it to bind effectively to these targets.
- Molecular Docking Studies : Molecular docking studies have indicated that oxadiazole derivatives can effectively bind to key proteins involved in cancer progression, such as thymidylate synthase and HDAC , suggesting potential as lead compounds for drug development .
- Antimicrobial Activity : Preliminary investigations into similar compounds have shown promising results against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Pharmacological Potential
The unique combination of functional groups in this compound suggests it may possess enhanced pharmacological properties compared to other oxadiazole derivatives. Its potential applications could include:
- Development as an anticancer agent targeting specific cancer types.
- Use as an antimicrobial agent in treating resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
